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Compound of Interest

Compound Name: 2-Chloro-4-methylpentane

Cat. No.: B3392400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-methylpentane, a halogenated alkane with applications in organic synthesis and as

a building block in medicinal chemistry. The following sections detail its mass spectrometry, ¹³C

Nuclear Magnetic Resonance (NMR), and ¹H NMR data, along with the experimental protocols

for their acquisition. This information is crucial for the structural elucidation, identification, and

purity assessment of this compound.

Mass Spectrometry (MS)
Mass spectrometry of 2-Chloro-4-methylpentane provides key information about its molecular

weight and fragmentation pattern, aiding in its identification. The electron ionization (EI) mass

spectrum is characterized by the molecular ion peak and several fragment ions resulting from

the cleavage of the molecule.

Data Presentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3392400?utm_src=pdf-interest
https://www.benchchem.com/product/b3392400?utm_src=pdf-body
https://www.benchchem.com/product/b3392400?utm_src=pdf-body
https://www.benchchem.com/product/b3392400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3392400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Proposed Fragment

41 100.0 [C₃H₅]⁺

43 85.7 [C₃H₇]⁺

56 57.1 [C₄H₈]⁺

69 85.7 [C₅H₉]⁺

84 57.1 [M - HCl]⁺

85 14.3 [C₆H₁₃]⁺

120 2.9 [M]⁺

122 1.0 [M+2]⁺

Table 1: Mass Spectrometry data for 2-Chloro-4-methylpentane (Electron Ionization). The

data shows prominent peaks at m/z 41, 43, 69, and 84.[1][2]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
The mass spectrum of 2-Chloro-4-methylpentane is typically obtained using a Gas

Chromatograph coupled to a Mass Spectrometer (GC-MS).

Instrumentation:

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile

organic compounds. A common choice is a non-polar column, such as one with a 100%

dimethylpolysiloxane stationary phase.

Mass Spectrometer: A quadrupole or ion trap mass analyzer is commonly used.

Procedure:

Sample Preparation: A dilute solution of 2-Chloro-4-methylpentane is prepared in a volatile

solvent like hexane or dichloromethane.
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Injection: A small volume (typically 1 µL) of the sample is injected into the heated injector of

the GC.

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium)

through the GC column. The column temperature is programmed to ramp up, separating the

components of the sample based on their boiling points and interactions with the stationary

phase.

Ionization: As 2-Chloro-4-methylpentane elutes from the GC column, it enters the ion

source of the mass spectrometer. In electron ionization (EI) mode, the molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates

them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each

unique carbon atom in 2-Chloro-4-methylpentane gives rise to a distinct signal in the

spectrum.

Data Presentation
Chemical Shift (δ, ppm) Carbon Atom

~22.5 C1 and C1' (two methyls on C4)

~24.9 C5 (methyl on C2)

~25.2 C4

~51.7 C3

~60.0 C2
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Table 2: Predicted ¹³C NMR chemical shifts for 2-Chloro-4-methylpentane.

Experimental Protocol
Instrumentation:

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H

frequency) is used.

NMR Tube: A standard 5 mm NMR tube.

Procedure:

Sample Preparation: Approximately 10-50 mg of 2-Chloro-4-methylpentane is dissolved in

about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of

tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

Acquisition: The sample tube is placed in the NMR spectrometer. The spectrum is acquired

using a standard pulse sequence for ¹³C NMR, often with proton decoupling to simplify the

spectrum to single lines for each carbon.

Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the

frequency-domain spectrum. The spectrum is then phased and baseline corrected. The

chemical shifts are referenced to the TMS signal.

¹H Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, chemical environment,

and connectivity of the hydrogen atoms in the molecule. The chemical shift, integration, and

multiplicity of the signals are key parameters for structural assignment.
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Chemical Shift
(δ, ppm)

Integration Multiplicity
Coupling
Constant (J,
Hz)

Proton
Assignment

~0.9 6H Doublet ~6.5
H1 and H1' (two

methyls on C4)

~1.5 3H Doublet ~6.5
H5 (methyl on

C2)

~1.6-1.8 3H Multiplet - H3 and H4

~4.0 1H Multiplet - H2

Table 3: Predicted ¹H NMR data for 2-Chloro-4-methylpentane.

Experimental Protocol
The experimental protocol for ¹H NMR is similar to that of ¹³C NMR.

Procedure:

Sample Preparation: Approximately 5-10 mg of 2-Chloro-4-methylpentane is dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube, with TMS added as an internal standard.

Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Processing: The FID is Fourier transformed, and the resulting spectrum is phased and

baseline corrected. The chemical shifts are referenced to TMS. The integrals of the signals

are determined to establish the relative ratios of the different types of protons. The coupling

constants (J) are measured from the splitting patterns of the signals.

Visualization of Spectroscopic Data Interpretation
The following diagrams illustrate the logical flow of information obtained from the different

spectroscopic techniques for the structural elucidation of 2-Chloro-4-methylpentane.
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Caption: Logical relationship between spectroscopic data and structural elucidation.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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